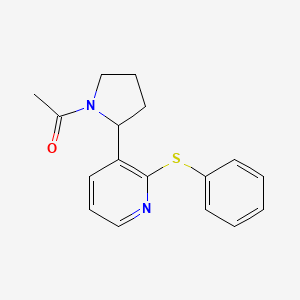

1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Beschreibung

Eigenschaften

Molekularformel |

C17H18N2OS |

|---|---|

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

1-[2-(2-phenylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C17H18N2OS/c1-13(20)19-12-6-10-16(19)15-9-5-11-18-17(15)21-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12H2,1H3 |

InChI-Schlüssel |

RSNHIHFPPJPOHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine derivative with a phenylthio-substituted pyridine under specific conditions . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the interactions of small molecules with biological targets.

Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The phenylthio and pyridine groups can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Compounds Analyzed :

1-(2-(Phenylthio)pyrrolidin-1-yl)ethan-1-one () Structure: Lacks the pyridine ring but retains the phenylthio-pyrrolidine-ethanone backbone. Synthesis: Yielded 45% via a 24-hour reaction in DMF, highlighting challenges in introducing sulfur-containing groups .

1-(pyrrolidin-1-yl)ethan-1-one ()

- Structure : Simplified analogue without pyridine or phenylthio groups.

- Synthesis : Achieved 72% yield under milder conditions, demonstrating that structural complexity inversely correlates with synthetic efficiency .

1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () Structure: Pyridine ring with fluorine and pyrrolidine substituents. Properties: Molecular weight (208.23 g/mol) is lower than the target compound due to the absence of the phenylthio group .

1-(5,6-Dichloropyridin-3-yl)ethanone () Structure: Chlorinated pyridine-ethanone derivative.

Functional and Application Differences

- Electronic Effects : The phenylthio group in the target compound may enhance π-π stacking interactions in biological targets (e.g., enzyme active sites) compared to fluorine or chlorine substituents .

- Biological Relevance: Compounds like 1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone () show high binding affinities in SARS-CoV-2 studies, suggesting that pyridine-ethanone frameworks are pharmacologically relevant. The target compound’s phenylthio group could further modulate binding selectivity .

- Commercial Viability: Pyridine-ethanone derivatives with bulky groups (e.g., tert-butyldimethylsilyloxy in 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone, ) command prices up to $4,800/25 g, implying that the target compound’s niche substituents may position it as a high-value specialty chemical .

Biologische Aktivität

1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrolidine ring, a phenylthio group, and a pyridine ring, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H18N2OS

- Molecular Weight : 298.4 g/mol

- CAS Number : 1352489-68-9

The biological activity of 1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is primarily attributed to its ability to interact with various proteins and enzymes. The phenylthio and pyridine groups are believed to enhance binding affinity and specificity towards biological targets, potentially leading to inhibition of their activity or modulation of their functions. Such interactions may be critical in addressing diseases associated with protein misfolding or enzymatic dysfunction.

In Vitro Studies

Research has indicated that compounds similar to 1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone exhibit notable effects on cellular processes:

- Anticancer Activity : In studies involving cancer cell lines, derivatives of this compound have shown pro-apoptotic effects, particularly in inducing late apoptosis or necrosis in various cancer types such as leukemia, melanoma, and breast cancer .

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Similar compounds have been studied for their role in modulating glutamatergic neurotransmission, which is crucial in the pathogenesis of neurological disorders .

- Enzyme Inhibition : The compound may exhibit inhibitory activity against various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. Compounds with similar structures have demonstrated anti-inflammatory properties through selective inhibition of COX enzymes .

Case Studies

Several case studies have highlighted the potential of structurally similar compounds:

- Case Study 1 : A derivative exhibiting noncompetitive antagonism at AMPA receptors showed significant efficacy in reducing seizure activity in animal models .

- Case Study 2 : A related phenothiazine compound demonstrated strong antiproliferative activity against multiple human cancer cell lines comparable to established chemotherapeutics like cisplatin .

Comparative Analysis

The following table summarizes key characteristics and findings related to 1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone and its analogs:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone | Potential anticancer and neuroprotective effects | Unique structural features enhance binding affinity |

| Perampanel | Noncompetitive AMPA receptor antagonist | Effective in reducing seizure frequency |

| Phenothiazine derivatives | Antiproliferative against various cancers | Comparable efficacy to cisplatin |

Q & A

Q. What are the recommended synthetic routes for 1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone, and how can intermediates be characterized?

The compound’s synthesis typically involves multi-step reactions:

- Step 1 : Introduce the phenylthio group to pyridine via nucleophilic aromatic substitution using thiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Functionalize the pyridine ring with a pyrrolidine moiety using a Buchwald-Hartwig amination or transition-metal-catalyzed coupling .

- Step 3 : Acetylate the pyrrolidine nitrogen using acetyl chloride in the presence of a base like triethylamine .

Q. Characterization :

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture.

- Refinement : Use SHELXL (v.2018/3) for small-molecule refinement, leveraging its robust algorithms for handling disorder in the phenylthio or pyrrolidine groups .

- Validation : Check R-factor (<5%) and residual electron density (<0.5 e⁻/ų) .

Q. What safety precautions are critical when handling this compound in the lab?

Based on structurally similar pyrrolidine-ethanone derivatives:

- Hazards : Potential skin/eye irritation (Category 2) and respiratory toxicity (Category 3) .

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood for weighing and reactions .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for USP14, and what parameters optimize docking studies?

Q. What strategies mitigate competing side reactions during the phenylthio group introduction?

- Competing Reactions : Oxidation of thiophenol to disulfide or over-substitution on pyridine.

- Optimization :

- Use anhydrous DMF to minimize oxidation.

- Add CuI (10 mol%) to catalyze the substitution and improve regioselectivity .

- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. How do solvent polarity and temperature affect the compound’s stability in biological assays?

Q. What spectroscopic techniques resolve tautomerism in the pyridin-3-yl-pyrrolidine system?

- Tautomeric Forms : Equilibrium between enamine and imine forms.

- Methods :

- VT-NMR : Observe coalescence of protons near δ 6.5–7.0 ppm at 60°C .

- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.